1-(2-Methylthiiran-2-yl)ethanone
Description
These compounds share key features such as ketone functional groups and sulfur-based substituents, which influence their physicochemical properties and reactivity.
Properties
CAS No. |
103144-76-9 |
|---|---|
Molecular Formula |
C5H8OS |
Molecular Weight |
116.18 g/mol |
IUPAC Name |
1-(2-methylthiiran-2-yl)ethanone |
InChI |
InChI=1S/C5H8OS/c1-4(6)5(2)3-7-5/h3H2,1-2H3 |
InChI Key |
BEVWNHSXVGGROS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CS1)C |
Canonical SMILES |
CC(=O)C1(CS1)C |
Synonyms |
Ethanone, 1-(2-methylthiiranyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key Substituents and Backbone Similarities
- 1-(2-Methylthiiran-2-yl)ethanone: Presumed to contain a thiirane (episulfide) ring with a methyl group and an acetyl group.
- Analogous Compounds: 1-(2-Thienyl)-ethanone (CAS 88-15-3): Features a thiophene ring substituted with an acetyl group . 1-(2-Methyl-1-benzothien-3-yl)ethanone (CAS 16810-19-8): Contains a benzothiophene ring with methyl and acetyl groups . 1-[2-(Methylsulfanyl)phenyl]ethanone (CAS 1441-97-0): Substituted phenyl ring with methylsulfanyl and acetyl groups .
Molecular Formula and Weight Comparison
Physicochemical Properties
Boiling and Melting Points
- 1-(2-Thienyl)-ethanone: Boiling point: 234–236°C (lit. data) . Melting point: 28–30°C .
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone: No explicit data, but hydroxyl and methoxy groups likely increase polarity, raising melting/boiling points compared to non-polar analogs .
Solubility and Reactivity
- Sulfur-containing analogs (e.g., thiophene, benzothiophene derivatives): Exhibit moderate solubility in organic solvents (e.g., ethanol, DMSO) due to aromaticity and sulfur’s electron-rich nature .
- Hydroxy/methoxy-substituted analogs: Higher solubility in polar solvents (e.g., water, methanol) due to hydrogen bonding .
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